molecular formula C10H20N2S B3854161 1-ethyl-4-(thiolan-3-yl)piperazine

1-ethyl-4-(thiolan-3-yl)piperazine

Cat. No.: B3854161
M. Wt: 200.35 g/mol
InChI Key: GWDPZSFXNGXPTP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(thiolan-3-yl)piperazine (CAS 416869-95-9) is a piperazine derivative with the molecular formula C₁₀H₂₀N₂S and a molar mass of 200.34 g/mol . Its structure features a piperazine core substituted with an ethyl group at the 1-position and a tetrahydrothiophene (thiolan) ring at the 4-position. The thiolan moiety introduces a sulfur-containing heterocycle, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-ethyl-4-(thiolan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c1-2-11-4-6-12(7-5-11)10-3-8-13-9-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDPZSFXNGXPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(thiolan-3-yl)piperazine typically involves the reaction of piperazine derivatives with thiolane derivatives under controlled conditions. One common method includes the use of 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, with optimizations for yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(thiolan-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-Ethyl-4-(thiolan-3-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(thiolan-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, positioning functional groups in a way that facilitates binding to these targets. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The thiolan group in the target compound provides a sulfur atom with moderate electron-donating properties, contrasting with the strong electron-withdrawing nitro group in 1-ethyl-4-(4-nitrophenyl)piperazine. This difference impacts reactivity and binding to biological targets .
  • Aromatic vs. Aliphatic Substituents : Pyridyl and bromophenyl derivatives (L10, m-bromo PEP) introduce aromatic systems, enabling π-π stacking interactions, whereas the thiolan substituent offers conformational flexibility due to its saturated ring .

Pharmacological and Functional Comparisons

Anti-Cholinesterase and Neuropharmacological Activity

  • NMR data (δ 2.36 ppm for methyl, δ 8.13 ppm for nitroaromatic protons) confirm structural integrity .
  • m-Bromo PEP: Acts as a silent agonist of α7 nicotinic acetylcholine receptors (nAChRs), modulating inflammation without ion channel activation. This property is critical for targeting non-conducting receptor conformations in neuroinflammatory disorders .
  • Serotonin Receptor Antagonists : Derivatives like p-MPPI and p-MPPF (4-(2'-methoxyphenyl)-piperazines) antagonize 5-HT₁A receptors, inhibiting hypothermia and forepaw treading in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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